molecular formula C11H11ClO B14580630 3-Chloro-3-(4-ethylphenyl)prop-2-enal CAS No. 61519-33-3

3-Chloro-3-(4-ethylphenyl)prop-2-enal

Cat. No.: B14580630
CAS No.: 61519-33-3
M. Wt: 194.66 g/mol
InChI Key: MJHJKAPOAQYJRN-UHFFFAOYSA-N
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Description

3-Chloro-3-(4-ethylphenyl)prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a chloro group, an ethyl-substituted phenyl ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(4-ethylphenyl)prop-2-enal typically involves the reaction of 4-ethylbenzaldehyde with chloroacetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(4-ethylphenyl)prop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile and facilitate the substitution.

Major Products Formed

    Oxidation: 3-Chloro-3-(4-ethylphenyl)propanoic acid.

    Reduction: 3-Chloro-3-(4-ethylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-(4-ethylphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-ethylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group can also participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-enal: Similar structure but lacks the chloro and ethyl substituents.

    3-(4-Methoxyphenyl)-2-propenal: Similar structure but has a methoxy group instead of a chloro group.

    3-(4-Hydroxyphenyl)prop-2-enal: Similar structure but has a hydroxy group instead of a chloro group.

Uniqueness

3-Chloro-3-(4-ethylphenyl)prop-2-enal is unique due to the presence of both a chloro group and an ethyl-substituted phenyl ring. These substituents confer distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity.

Properties

CAS No.

61519-33-3

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

3-chloro-3-(4-ethylphenyl)prop-2-enal

InChI

InChI=1S/C11H11ClO/c1-2-9-3-5-10(6-4-9)11(12)7-8-13/h3-8H,2H2,1H3

InChI Key

MJHJKAPOAQYJRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=CC=O)Cl

Origin of Product

United States

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